molecular formula C14H13NO2 B8287324 Methyl 2-benzylisonicotinate

Methyl 2-benzylisonicotinate

Cat. No. B8287324
M. Wt: 227.26 g/mol
InChI Key: FPUBMFYWHUGCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415336B2

Procedure details

To 35 ml of anhydrous DMF under argon in a sealed tube were added tripotassium phosphate (9.28 g, 43.71 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-biphenyl (SPhos, 0.239 g, 0.58 mmol), palladium(II) acetate (0.065 g, 0.29 mmol) and then methyl 2-chloro-pyridine-4-carboxylate (2.50 g, 14.57 mmol) and B-benzyl-9-borabicyclo[3.3.1]nonane (6.80 g, 32.05 mmol). The mixture was heated overnight at 60° C. After cooling to room temperature, the mixture was diluted into 200 ml of EA, the solution washed three times with 100 ml of a 1 N sodium hydroxide solution and twice with 100 ml of brine. The organic phase was dried over sodium sulfate, filtered and evaporated to dryness under reduced pressure. The residue was then purified by chromatography on silica gel (cyclohexane/EA, 100:0, then 80:20) to give 2.784 g of the title compound as an orange oil.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
catalyst
Reaction Step One
Quantity
0.239 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl[C:15]1[CH:20]=[C:19]([C:21]([O:23][CH3:24])=[O:22])[CH:18]=[CH:17][N:16]=1.[CH2:25](B1C2CCCC1CCC2)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.CC(=O)OCC>[CH2:25]([C:15]1[CH:20]=[C:19]([C:21]([O:23][CH3:24])=[O:22])[CH:18]=[CH:17][N:16]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
9.28 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.065 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.239 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)OC
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)B1C2CCCC1CCC2
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the solution washed three times with 100 ml of a 1 N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by chromatography on silica gel (cyclohexane/EA, 100:0

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.784 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.